molecular formula C11H11F3O2 B1393337 3-[5-Methyl-2-(trifluoromethyl)phenyl]propionic acid CAS No. 1017779-28-0

3-[5-Methyl-2-(trifluoromethyl)phenyl]propionic acid

Cat. No. B1393337
CAS RN: 1017779-28-0
M. Wt: 232.2 g/mol
InChI Key: IWLLHXJQPUHXAU-UHFFFAOYSA-N
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Description

“3-[5-Methyl-2-(trifluoromethyl)phenyl]propionic acid” is a chemical compound that is used in the synthesis of Cinacalcet . It is also known to participate in the boron-catalyzed N-alkylation of amines of carboxylic acids .


Molecular Structure Analysis

The molecular formula of “3-[5-Methyl-2-(trifluoromethyl)phenyl]propionic acid” is C11H11F3O2 . The InChI code for this compound is 1S/C11H11F3O2/c1-7-4-8(2-3-10(15)16)6-9(5-7)11(12,13)14/h4-6H,2-3H2,1H3,(H,15,16) .


Physical And Chemical Properties Analysis

The molecular weight of “3-[5-Methyl-2-(trifluoromethyl)phenyl]propionic acid” is 232.2 . The compound is a solid at ambient temperature .

Scientific Research Applications

Supramolecular Dendrimers

  • Synthesis and Analysis : Methyl esters of phenylpropionic acids, including 3-phenylpropyl ether-based ones, were synthesized and used to prepare supramolecular dendrimers. These dendrimers demonstrated the ability to self-assemble into various higher-order structures, indicating their potential in nanotechnology and materials science (Percec et al., 2006).

Photocrosslinking in Molecular Biology

  • Cleavable Carbene-Generating Reagent : A derivative of 3-(trifluoromethyl)phenyl propionic acid was synthesized for use as a cleavable carbene-generating reagent in photocrosslinking experiments. This application is significant in studying molecular interactions in biology (Kogon et al., 1992).

Functionalized Polystyrenes

  • Synthesis and Modification : Methyl esters of ω-(para styryl)alkanoic acids were synthesized from phenyl propionic acid derivatives and copolymerized with styrene, leading to the creation of functionalized polystyrenes. This has implications in polymer chemistry and materials engineering (Dalil et al., 2000).

Chemical Synthesis

  • Synthesis of Phenylpropionic Acid Derivatives : Research has focused on synthesizing various derivatives of phenylpropionic acids, demonstrating their versatility in organic synthesis and potential pharmaceutical applications (Amano et al., 1986).

Safety and Hazards

The compound is associated with certain hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-[5-methyl-2-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-7-2-4-9(11(12,13)14)8(6-7)3-5-10(15)16/h2,4,6H,3,5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLLHXJQPUHXAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(F)(F)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601233462
Record name 5-Methyl-2-(trifluoromethyl)benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601233462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-Methyl-2-(trifluoromethyl)phenyl]propionic acid

CAS RN

1017779-28-0
Record name 5-Methyl-2-(trifluoromethyl)benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017779-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-(trifluoromethyl)benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601233462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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